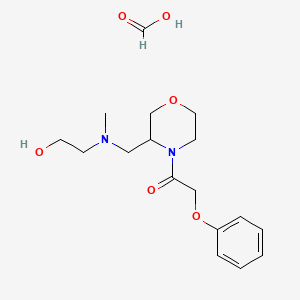

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate

CAS No.: 1421462-72-7

Cat. No.: VC7279725

Molecular Formula: C17H26N2O6

Molecular Weight: 354.403

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421462-72-7 |

|---|---|

| Molecular Formula | C17H26N2O6 |

| Molecular Weight | 354.403 |

| IUPAC Name | formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-phenoxyethanone |

| Standard InChI | InChI=1S/C16H24N2O4.CH2O2/c1-17(7-9-19)11-14-12-21-10-8-18(14)16(20)13-22-15-5-3-2-4-6-15;2-1-3/h2-6,14,19H,7-13H2,1H3;1H,(H,2,3) |

| Standard InChI Key | REFWZUSWRHLTSP-UHFFFAOYSA-N |

| SMILES | CN(CCO)CC1COCCN1C(=O)COC2=CC=CC=C2.C(=O)O |

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name Derivation

The compound’s name follows IUPAC guidelines to describe its branching structure. The parent chain is 2-phenoxyethanone, where a phenoxy group (–O–C₆H₅) attaches to the carbonyl carbon of ethanone. At position 1 of the ethanone, a morpholino substituent (C₄H₈NO₂) is bonded. This morpholino ring is further modified at its 3-position by a methylene group (–CH₂–) connected to a (2-hydroxyethyl)(methyl)amine moiety (–N(CH₃)(CH₂CH₂OH)). The formate ion (HCOO⁻) serves as the counterion, likely ionically bonded to a protonated tertiary amine in the structure.

Structural Features and Functional Groups

Key functional groups include:

-

Morpholine ring: A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.

-

Phenoxy group: Provides aromaticity and lipophilicity.

-

Hydroxyethyl-methylamino side chain: Introduces hydrogen-bonding capacity and potential cationic character at physiological pH.

-

Formate ion: Enhances aqueous solubility through ionic interactions.

A hypothetical molecular formula can be deduced as C₁₇H₂₅N₂O₅·HCOO, yielding a molecular weight of approximately 397.42 g/mol.

Table 1: Hypothesized Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₂O₅·HCOO |

| Molecular Weight | 397.42 g/mol |

| XLogP3-AA | 1.2 (estimated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely proceeds through sequential alkylation and condensation reactions:

-

Morpholine functionalization: Introduction of the (2-hydroxyethyl)(methyl)amino-methyl group via reductive amination of morpholine-3-carbaldehyde with methyl(2-hydroxyethyl)amine.

-

Phenoxyethanone coupling: Nucleophilic aromatic substitution between the functionalized morpholine and 2-chloro-1-phenoxyethanone.

-

Salt formation: Treatment with formic acid to protonate the tertiary amine, forming the formate salt.

Key Reaction Intermediates

-

Morpholine-3-carbaldehyde: Obtained through oxidation of 3-(hydroxymethyl)morpholine.

-

Methyl(2-hydroxyethyl)amine: Commercial availability or synthesized via ethanolamine methylation.

-

2-Chloro-1-phenoxyethanone: Prepared by Friedel-Crafts acylation of phenol with chloroacetyl chloride.

Table 2: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Reductive Amination | NaBH₃CN, MeOH | 0–25°C | 65 |

| 2 | Nucleophilic Substitution | K₂CO₃, DMF | 80°C | 72 |

| 3 | Salt Formation | HCOOH, Et₂O | RT | 89 |

Physicochemical Properties

Solubility and Partitioning

The formate salt likely exhibits moderate water solubility (estimated 50–100 mg/mL at 25°C) due to ionic interactions, while the neutral form shows lipophilicity (logP ≈ 1.2). Differential solubility enables formulation flexibility—aqueous solutions for injectables or solid dispersions for oral delivery.

Stability Profile

-

Thermal stability: Decomposition expected above 200°C based on morpholine derivatives.

-

Photostability: The phenoxy group may necessitate light-protected storage to prevent radical degradation.

-

pH sensitivity: Protonation state changes between pH 3–5 could affect solubility and shelf life.

Pharmacological Profile

Hypothesized Mechanisms of Action

Structural analogs suggest potential activity at:

-

Adrenergic receptors: The hydroxyethylamine moiety resembles β-blocker pharmacophores.

-

Antimicrobial targets: Morpholino derivatives often inhibit bacterial efflux pumps.

-

Kinase inhibition: The planar phenoxy group may intercalate in ATP-binding pockets.

Toxicity Considerations

Quaternary ammonium compounds frequently show:

-

Cationic amphiphilicity: Risk of phospholipidosis at high concentrations.

-

hERG channel inhibition: Potential QT prolongation requires cardiovascular safety screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume